molecular formula C19H20N2O3 B2978505 Phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2108861-33-0

Phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2978505
CAS No.: 2108861-33-0
M. Wt: 324.38
InChI Key: KEWYJDURYMRFOI-UHFFFAOYSA-N
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Description

Phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic tertiary amine derivative featuring a phenyl ester group at the 8-position and a pyridin-2-yloxy substituent at the 3-position of the azabicyclo[3.2.1]octane scaffold. This compound belongs to a class of molecules extensively studied for their structural versatility in medicinal chemistry, particularly as intermediates for bioactive agents targeting enzymes and receptors .

The synthesis of such compounds typically involves nucleophilic substitution reactions. For example, tert-butyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate (76b) was synthesized via coupling of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate with 2-chloropyridine in dry THF, yielding 15% after purification . The phenyl ester variant likely follows a similar pathway, substituting tert-butyl with a phenyl group.

Properties

IUPAC Name

phenyl 3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-19(24-16-6-2-1-3-7-16)21-14-9-10-15(21)13-17(12-14)23-18-8-4-5-11-20-18/h1-8,11,14-15,17H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWYJDURYMRFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)OC3=CC=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a halogenated intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with phenol to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the esterification step.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes present in the structure to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridinyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenated intermediates and nucleophiles such as amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents (Position 3) Ester Group (Position 8) Molecular Formula Key Data/Applications References
Phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate (Target) Pyridin-2-yloxy Phenyl C19H20N2O3 Limited bioactivity data; structural focus
tert-Butyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate (76b) Pyridin-2-yloxy tert-Butyl C17H25N2O3 15% yield; intermediate for sulfonamides
exo-tert-Butyl-3-[(6-bromo-2-pyridyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate 6-Bromo-pyridin-2-yloxy tert-Butyl C17H24BrN2O3 Precursor for PET tracers
3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride Pyridin-2-ylsulfanyl None (free amine, HCl salt) C12H15N2S·HCl Improved solubility via salt formation
3-(4-Hexylphenoxy)-8-azabicyclo[3.2.1]octane Trifluoroacetate 4-Hexylphenoxy None (free amine, TFA salt) C20H30NO2·C2HF3O2 SAR studies for sulfonamide derivatives

Substituent Impact Analysis:

  • Pyridine Modifications: Bromination (e.g., 6-bromo-pyridin-2-yloxy) introduces steric bulk and alters electronic properties, which may influence binding affinity in enzyme targets .
  • Salt Forms: Hydrochloride or trifluoroacetate salts improve aqueous solubility, critical for in vivo applications .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (MW: 316.4 g/mol) is lighter than benzoyl-substituted analogs (e.g., 401.5 g/mol in ) but heavier than tert-butyl variants (305.2 g/mol in 76b) .
  • Solubility: The phenyl ester’s hydrophobicity may reduce aqueous solubility compared to salt forms (e.g., hydrochloride in ) .

Biological Activity

Phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate, a compound belonging to the azabicyclic class, has garnered attention for its diverse biological activities, particularly in the context of neuropharmacology and inflammation management. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C22H24N4O2S
  • Molecular Weight : 408.52 g/mol
  • CAS Number : 1191044-42-4

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes involved in inflammatory processes. It acts as a selective inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in the breakdown of endogenous palmitoylethanolamide (PEA). By inhibiting NAAA, the compound increases PEA levels, thereby enhancing its anti-inflammatory and analgesic effects at sites of inflammation .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties by modulating the endocannabinoid system and reducing pro-inflammatory cytokines. The inhibition of NAAA leads to prolonged action of PEA, which is known for its anti-inflammatory effects .

Neuropharmacological Effects

The compound has shown promise as a potential treatment for various neurological disorders due to its ability to inhibit the reuptake of monoamines such as serotonin, norepinephrine, and dopamine. This action is particularly relevant in conditions like depression, anxiety disorders, and pain management .

Structure-Activity Relationship (SAR)

The biological activity of phenyl azabicyclic compounds is heavily influenced by their structural modifications. For instance, variations in the substituents on the phenyl ring significantly affect their potency as NAAA inhibitors. In studies, para-substituted phenoxy derivatives have demonstrated enhanced inhibitory activity compared to their ortho or meta counterparts .

Table 1: Biological Activity Data of Related Compounds

Compound NameNAAA IC50 (μM)Selectivity (FAAH/AC)Comments
ARN196890.042HighPotent NAAA inhibitor
Compound X0.655ModerateLess selective than ARN19689
Compound Y0.020HighSuperior pharmacokinetic profile

Table 2: Potential Therapeutic Applications

ConditionMechanismReferences
InflammationNAAA inhibition ,
DepressionMonoamine reuptake inhibition ,
Anxiety DisordersModulation of serotonin pathways
Pain ManagementEnhanced PEA levels ,

Case Studies

  • Inflammatory Response Management : A study demonstrated that administration of a similar azabicyclic compound significantly reduced inflammation in animal models by elevating PEA levels through NAAA inhibition.
  • Neuropharmacological Trials : Clinical trials involving compounds from this class have shown improvements in depressive symptoms among participants, correlating with increased serotonin levels due to reuptake inhibition.

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